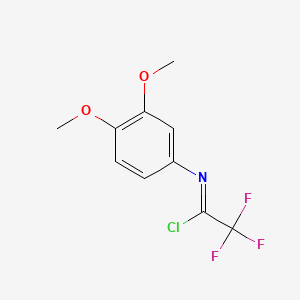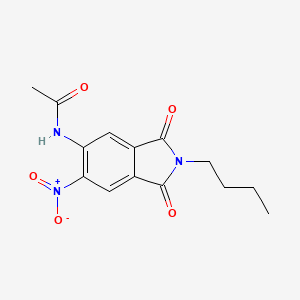
N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)acetamide: is an organic compound with the molecular formula C14H15N3O5 This compound is characterized by its isoindolinyl core, which is substituted with a butyl group, a nitro group, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)acetamide typically involves the following steps:
Formation of the Isoindolinyl Core: The isoindolinyl core can be synthesized through a cyclization reaction involving a phthalic anhydride derivative and an amine.
Introduction of the Butyl Group: The butyl group can be introduced via an alkylation reaction using a suitable butylating agent.
Nitration: The nitro group is introduced through a nitration reaction, typically using a mixture of concentrated nitric acid and sulfuric acid.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoindolinyl derivatives.
Aplicaciones Científicas De Investigación
N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer progression.
Comparación Con Compuestos Similares
N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)acetamide can be compared with other similar compounds, such as:
N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)benzamide: Similar structure but with a benzamide group instead of an acetamide group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butyl group, nitro group, and acetamide group makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H15N3O5 |
|---|---|
Peso molecular |
305.29 g/mol |
Nombre IUPAC |
N-(2-butyl-6-nitro-1,3-dioxoisoindol-5-yl)acetamide |
InChI |
InChI=1S/C14H15N3O5/c1-3-4-5-16-13(19)9-6-11(15-8(2)18)12(17(21)22)7-10(9)14(16)20/h6-7H,3-5H2,1-2H3,(H,15,18) |
Clave InChI |
KFINCMROPIMUDZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=O)C2=CC(=C(C=C2C1=O)[N+](=O)[O-])NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


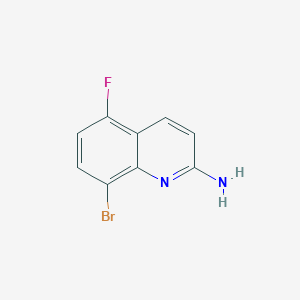
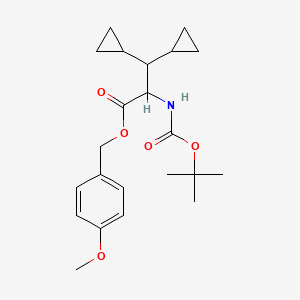



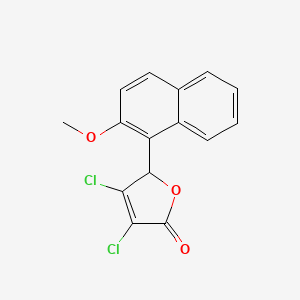
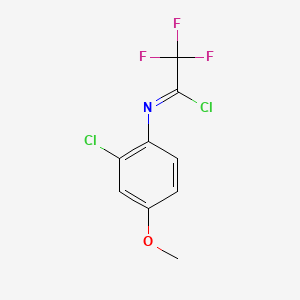

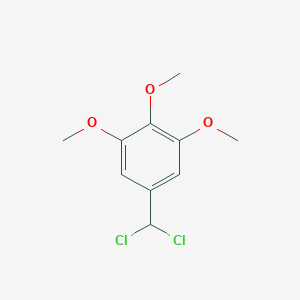
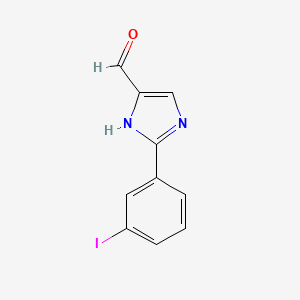
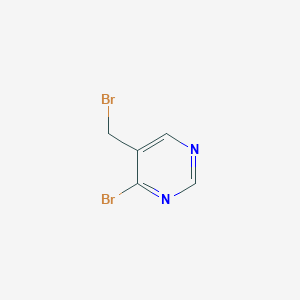
![2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13683815.png)
